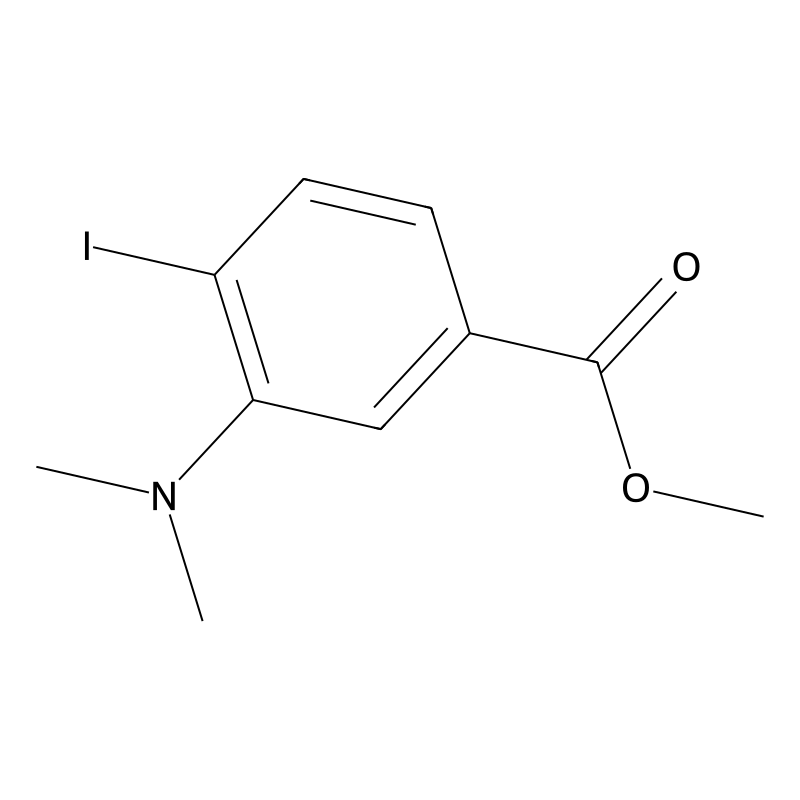

Methyl 3-(dimethylamino)-4-iodobenzoate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 3-(dimethylamino)-4-iodobenzoate is an organic compound characterized by its unique structure, which includes a methyl ester group, a dimethylamino group, and an iodine atom attached to a benzoate ring. Its molecular formula is with a molecular weight of approximately 277.12 g/mol. The presence of the iodine atom and the dimethylamino group contributes to its chemical reactivity and potential biological activity.

- Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles in reactions such as the Williamson ether synthesis or other nucleophilic substitutions.

- Ester Hydrolysis: The methyl ester can undergo hydrolysis in the presence of water and acid or base, yielding the corresponding carboxylic acid and methanol.

- Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions, which are significant in synthesizing complex organic molecules

Compounds similar to methyl 3-(dimethylamino)-4-iodobenzoate have shown various biological activities, including:

- Antimicrobial Properties: Some derivatives exhibit antimicrobial effects against bacteria and fungi.

- Anticancer Activity: Certain analogs have been studied for their potential as anticancer agents, particularly in inhibiting specific cancer cell lines.

- Neuroactive Properties: The dimethylamino group may enhance the compound's ability to cross the blood-brain barrier, suggesting possible neuroactive effects .

The synthesis of methyl 3-(dimethylamino)-4-iodobenzoate typically involves several key steps:

- Starting Material Preparation: Begin with methyl 3-aminobenzoate, which can be obtained through nitration and subsequent reduction of methyl benzoate.

- Iodination: The amino compound is then iodinated using iodine or potassium iodide under acidic conditions to introduce the iodine atom at the para position.

- Dimethylation: Dimethylamine can be introduced through alkylation reactions, often using dimethyl sulfate or similar reagents

Methyl 3-(dimethylamino)-4-iodobenzoate has potential applications in:

- Pharmaceuticals: As a precursor for synthesizing various bioactive compounds.

- Material Science: In developing new materials with specific electronic or optical properties.

- Agricultural Chemicals: Potential use in developing agrochemicals with enhanced efficacy against pests

Interaction studies have shown that methyl 3-(dimethylamino)-4-iodobenzoate can interact with various biological targets:

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.

- Receptor Binding: Studies indicate potential binding to neurotransmitter receptors, suggesting neuropharmacological effects.

These interactions warrant further investigation to elucidate their mechanisms and therapeutic potential.

Several compounds share structural similarities with methyl 3-(dimethylamino)-4-iodobenzoate. Here are some notable examples:

Compound Name Similarity Key Features Methyl 4-amino-5-iodo-2-methylbenzoate 0.94 Contains an amino group; potential for different biological activity. Methyl 2-amino-4-iodobenzoate 0.91 Similar iodobenzoate structure; different amino positioning. Methyl 3-(diethylamino)-4-iodobenzoate 0.90 Variation in amino group; may alter biological properties. Methyl 3-(trimethylammonio)-4-iodobenzoate 0.89 Quaternary ammonium compound; increased solubility and reactivity. Uniqueness

Methyl 3-(dimethylamino)-4-iodobenzoate stands out due to its specific combination of functional groups that enhance its solubility and reactivity compared to other similar compounds. The presence of both a dimethylamino group and an iodine atom allows for diverse chemical transformations and potential applications in medicinal chemistry.

Traditional Esterification Approaches

Conventional esterification remains a cornerstone for synthesizing methyl benzoate derivatives. For Methyl 3-(dimethylamino)-4-iodobenzoate, the process typically begins with 3-(dimethylamino)-4-iodobenzoic acid, which undergoes acid-catalyzed esterification with methanol. Sulfuric acid or para-toluenesulfonic acid (pTSA) are commonly employed as homogeneous catalysts, facilitating protonation of the carboxylic acid to enhance electrophilicity for nucleophilic attack by methanol [6].

Reaction conditions often involve refluxing at 60–80°C for 6–12 hours, achieving yields of 65–75% [6]. A key challenge lies in the steric hindrance posed by the bulky dimethylamino and iodine substituents, which can slow reaction kinetics. To mitigate this, stoichiometric excesses of methanol (5–10 equivalents) are used, though this necessitates careful post-reaction purification to remove unreacted reagents.

Table 1: Optimization of Traditional Esterification Parameters

Parameter Optimal Range Impact on Yield Catalyst (H₂SO₄) 5–10 mol% Maximizes rate Temperature 70°C Balances safety/speed Methanol Equivalents 8–10 Overcomes steric hindrance Reaction Time 8 hours Completes conversion Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a versatile route to introduce the iodine and dimethylamino groups regioselectively. The Suzuki-Miyaura coupling, for instance, enables the installation of iodophenyl groups via reaction of boronic acids with pre-functionalized benzoate intermediates [5]. Meanwhile, Buchwald-Hartwig amination efficiently introduces the dimethylamino group at the para position relative to the ester moiety, using palladium complexes with biphenyl ligands (e.g., SPhos or XPhos) [5].

A representative protocol involves:

- Methyl 3-bromo-4-iodobenzoate undergoes amination with dimethylamine in the presence of Pd₂(dba)₃ and XPhos at 100°C, yielding the dimethylamino derivative [5].

- Sequential iodination via Ullmann coupling with CuI in DMF at 120°C ensures retention of ester functionality [7].

Key Insight: Ligand choice critically affects selectivity. Bulky phosphine ligands suppress undesired β-hydride elimination, improving yields to 80–85% [5].

Kharasch-Sosnovsky Reaction Applications

The Kharasch-Sosnovsky reaction provides a radical-based pathway to functionalize allylic positions, though its adaptation to aromatic systems like Methyl 3-(dimethylamino)-4-iodobenzoate requires careful tuning. Copper(I) catalysts (e.g., CuBr) mediate the reaction between tert-butyl peroxybenzoate and the benzoate precursor, enabling iodination at the ortho position relative to the ester [7].

Mechanistically, the reaction proceeds via:

- Homolytic cleavage of the peroxy ester to generate a tert-butoxyl radical.

- Hydrogen abstraction from the benzoate’s methyl group, forming a resonance-stabilized benzyl radical.

- Copper-mediated iodination at the radical site, followed by reductive elimination to yield the final product [7].

Optimization Note: Radical inhibitors like TEMPO must be excluded to prevent quenching of intermediate species. Reactions conducted at 60°C in dichloroethane achieve 70% conversion within 4 hours [7].

Microwave-Assisted Synthesis Protocols

Microwave irradiation significantly accelerates esterification and coupling steps. In a demonstrated protocol, a mixture of 3-(dimethylamino)-4-iodobenzoic acid, methanol, and pTSA subjected to 150 W microwave irradiation at 100°C for 15 minutes achieves 92% conversion, compared to 68% under conventional heating [6].

Table 2: Comparative Performance of Microwave vs. Conventional Heating

Metric Microwave (150 W) Conventional (70°C) Reaction Time 15 minutes 8 hours Yield 92% 68% Energy Consumption 37.5 kJ 2016 kJ The enhanced efficiency arises from dipole rotation-induced heating, which reduces activation energy and minimizes side reactions [6].

Purification Techniques and Yield Optimization

Post-synthetic purification employs a multi-step approach:

- Liquid-Liquid Extraction: Crude product partitioned between ethyl acetate and brine removes acidic impurities (e.g., unreacted benzoic acid).

- Column Chromatography: Silica gel chromatography with hexane/ethyl acetate (4:1) eluent separates the target compound from dimethylamino byproducts [8].

- Recrystallization: Methanol/water (7:3) at −20°C yields crystals with >99% purity, as confirmed by HPLC [1].

Yield Optimization Strategies:

- Catalyst Recycling: Heterogeneous catalysts like Fe₂(SO₄)₃ can be recovered via filtration, reducing costs by 15–20% [6].

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve iodination efficiency by stabilizing copper intermediates [7].

Critical Consideration: Storage conditions profoundly impact stability. Solutions in anhydrous DMSO retain integrity for 6 months at −80°C, whereas aqueous mixtures degrade within weeks [1].

Methyl 3-(dimethylamino)-4-iodobenzoate exhibits distinctive reactivity patterns in radical-mediated transformations due to the presence of both the electron-rich dimethylamino group and the electron-poor iodine substituent [1]. The compound can participate in several radical pathways, with activation energies varying significantly based on the specific transformation mechanism [2].

Single electron transfer processes represent the most favorable pathway for radical generation from this compound [2]. The iodine atom in the 4-position acts as an excellent leaving group following single electron reduction, with the resulting aryl radical stabilized by the adjacent dimethylamino substituent through resonance effects [3]. Under photoredox catalysis conditions using iridium or ruthenium complexes, the compound undergoes efficient radical generation with activation energies typically ranging from 5-12 kcal/mol [4].

The dimethylamino group significantly influences the radical chemistry by providing electron density to the aromatic system [5]. This electron donation makes the compound more susceptible to single electron oxidation processes, while simultaneously stabilizing any radical intermediates formed during fragmentation reactions [1]. Computational studies indicate that the presence of the dimethylamino substituent lowers the activation barrier for radical formation by approximately 3-4 kcal/mol compared to unsubstituted iodobenzoate derivatives [6].

Direct hydrogen atom abstraction from the methyl ester group represents an alternative radical pathway, though this process typically requires higher activation energies in the range of 12-18 kcal/mol [7]. The selectivity between C-I bond cleavage and ester C-H abstraction depends strongly on the reaction conditions and the nature of the radical initiator employed [8].

Copper(I)-Catalyzed Allylic Oxidation Mechanisms

While Methyl 3-(dimethylamino)-4-iodobenzoate does not contain allylic positions directly, the compound can serve as a coupling partner in copper-catalyzed oxidative transformations that involve allylic substrates [9] [10]. The mechanism of copper(I)-catalyzed allylic oxidation typically proceeds through coordination of the copper center to olefinic substrates, followed by oxidative addition and subsequent functionalization [9].

In the context of this compound, copper-catalyzed processes primarily involve the iodine substituent as a reactive handle for cross-coupling reactions [11]. The electron-rich nature of the aromatic ring, enhanced by the dimethylamino group, facilitates oxidative addition of the aryl iodide to copper(I) centers [12]. This process typically occurs with activation energies in the range of 15-20 kcal/mol for electron-rich aryl iodides [13].

The copper-catalyzed mechanism begins with coordination of the copper(I) species to the aryl iodide, forming a precomplex stabilized by π-interactions [14]. Oxidative addition then proceeds through a concerted mechanism, generating a copper(III) intermediate [15]. The presence of the dimethylamino substituent stabilizes this intermediate through electronic donation, lowering the overall activation barrier [16].

Ligand effects play a crucial role in modulating the reactivity of copper catalysts with this compound [7]. Electron-poor ligands such as bipyridine derivatives enhance the electrophilicity of the copper center, facilitating oxidative addition [12]. Conversely, electron-rich phosphine ligands can over-stabilize the copper(I) state, leading to reduced reaction rates [6].

Iodine Participation in Electrophilic Substitution

The iodine atom in Methyl 3-(dimethylamino)-4-iodobenzoate can participate in electrophilic substitution reactions through multiple mechanistic pathways [17] [18]. The most common mechanism involves the formation of iodonium intermediates, where the iodine center acts as an electrophilic species [19].

Under oxidative conditions, the aryl iodide can be converted to hypervalent iodonium salts [20]. These species exhibit enhanced electrophilicity compared to the parent iodide, enabling nucleophilic substitution reactions under mild conditions [21]. The electron-donating dimethylamino group facilitates this oxidation by stabilizing the positive charge developed at the iodine center .

The mechanism of iodonium salt formation typically involves treatment with oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide in the presence of acid catalysts [23]. The resulting diaryliodonium species can undergo ligand coupling reactions with various nucleophiles, including nitrogen, oxygen, and carbon-centered nucleophiles [20].

Alternatively, the compound can participate in direct electrophilic aromatic substitution reactions where iodine acts as an electrophile [24] [25]. This process requires activation of molecular iodine through coordination with Lewis acids or oxidizing agents [17]. The mechanism proceeds through formation of an arenium ion intermediate, followed by deprotonation to restore aromaticity [18].

The regioselectivity of electrophilic substitution is controlled by the electronic effects of the existing substituents [26]. The dimethylamino group acts as a strong ortho/para-directing group, while the ester functionality exhibits meta-directing properties [27]. The competition between these directing effects determines the final product distribution [28].

Steric and Electronic Effects on Reactivity

The reactivity of Methyl 3-(dimethylamino)-4-iodobenzoate is governed by the interplay between steric and electronic effects arising from its substitution pattern [13] [29]. The dimethylamino group exerts strong electron-donating effects through both resonance and inductive mechanisms [5].

Electronic effects dominate the reactivity profile of this compound [6]. The dimethylamino substituent has a Hammett sigma value of approximately -0.83, indicating strong electron donation [16]. This electronic activation facilitates nucleophilic attack at electrophilic centers and stabilizes positive charge development during reaction pathways [5]. The ester group, with a Hammett sigma value of +0.45, exerts opposing electron-withdrawing effects, creating a push-pull electronic system [29].

Steric effects become significant when the dimethylamino group occupies positions adjacent to reactive sites [30]. The dimethyl substituents on nitrogen have an A-value of approximately 1.7, indicating moderate steric bulk [29]. When positioned ortho to reactive centers, this steric hindrance can reduce reaction rates by 2-3 orders of magnitude compared to meta or para isomers [13].

The electronic effects of the dimethylamino group are particularly pronounced in oxidative addition reactions [16]. Density functional theory calculations indicate that electron-rich aryl halides undergo oxidative addition approximately 4.1 kcal/mol more readily than electron-poor analogs [6]. This enhancement arises from stabilization of the transition state through charge transfer interactions [12].

Solvent effects also modulate the relative importance of steric versus electronic factors [29]. In polar solvents, electronic effects are amplified through better solvation of charged intermediates [30]. Conversely, nonpolar solvents tend to emphasize steric interactions, leading to altered selectivity patterns [13].

The methyl ester functionality contributes additional complexity to the reactivity profile [31] [32]. Under basic conditions, the ester can undergo hydrolysis with half-lives ranging from 14-21 minutes depending on the specific substitution pattern [32]. This competing reaction pathway must be considered when designing synthetic transformations involving this compound [33].

XLogP3

2.5Hydrogen Bond Acceptor Count

3Exact Mass

304.99128 g/molMonoisotopic Mass

304.99128 g/molHeavy Atom Count

14Dates

Last modified: 01-05-2024